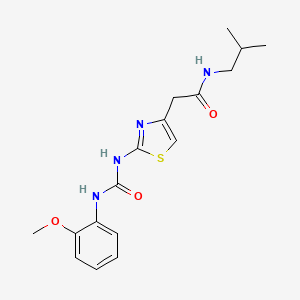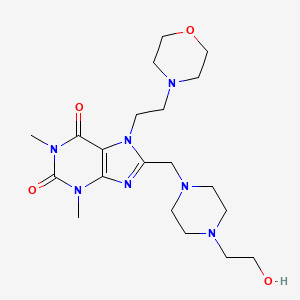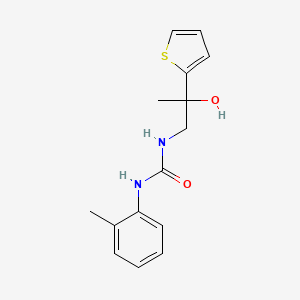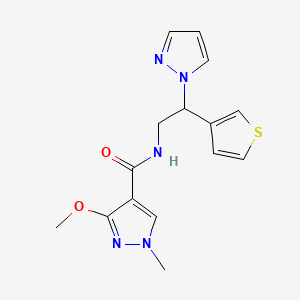
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as "MPDPH" and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
MPDPH is believed to exert its neuroprotective effects through the modulation of the NMDA receptor, which is involved in synaptic plasticity and memory formation. It has been shown to enhance NMDA receptor function and may help to prevent the excitotoxicity that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, MPDPH has been shown to have antioxidant properties and may help to reduce oxidative stress in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPDPH for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of MPDPH is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on MPDPH. One area of interest is the development of more potent and selective NMDA receptor modulators that may have even greater neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of MPDPH in humans, and to explore its potential therapeutic applications in other neurological disorders. Finally, research is needed to better understand the biochemical and physiological effects of MPDPH, and to identify potential biomarkers that may be used to monitor its effects in vivo.
Synthesemethoden
The synthesis of MPDPH involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with 4-piperidinemethanamine, followed by the reaction of the resulting product with 2,2-diphenylacetic acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPDPH has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may help to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, MPDPH has been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-20-18-24(12-15-27-20)29-16-13-21(14-17-29)19-28-26(30)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-12,15,18,21,25H,13-14,16-17,19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKWAVPTAOMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)

![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)

![3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2877182.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)
![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)



